Product packaging for Oxfendazole sulfone(Cat. No.:CAS No. 54029-20-8)

Oxfendazole sulfone

Cat. No.: B194157
CAS No.: 54029-20-8
M. Wt: 331.3 g/mol
InChI Key: UAFDGCOOJPIAHN-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Metabolite Research

Benzimidazole anthelmintics constitute a major class of antiparasitic drugs, extensively employed in veterinary medicine to combat helminth infections in a variety of animal species msdvetmanual.comnih.govtaylorandfrancis.com. Fenbendazole (B1672488), a prominent member of this class, undergoes extensive oxidative metabolism in the liver, a common pathway for benzimidazoles msdvetmanual.commerckvetmanual.comavma.orgfenben.pro. This metabolic process transforms the parent compound into several derivatives, including sulfoxides, sulfones, and hydroxylated compounds acs.orgnih.govfrontiersin.org. Fenbendazole sulfone is one such derivative, arising from the further oxidation of oxfendazole (B1322) (fenbendazole sulfoxide) acs.orgfrontiersin.orgiiarjournals.orgcaymanchem.comtandfonline.com. Understanding these metabolic pathways is vital, as metabolites can influence the drug's efficacy, duration of action, and excretion nih.govtaylorandfrancis.commerckvetmanual.com. Fenbendazole sulfone's position within this metabolic cascade places it as a key compound for study within the broader field of benzimidazole drug metabolism acs.orgfrontiersin.orgresearchgate.net.

Significance of Fenbendazole Sulfone in Metabolic Profiles of Fenbendazole

Fenbendazole is primarily metabolized in the liver through sequential oxidation, initially forming oxfendazole (fenbendazole sulfoxide), which is then further oxidized to fenbendazole sulfone acs.orgfrontiersin.orgiiarjournals.orgcaymanchem.com. While oxfendazole is often identified as the primary metabolite responsible for the biological activity of fenbendazole iiarjournals.orgresearchgate.netresearchgate.net, fenbendazole sulfone is also a notable constituent of the metabolic profile avma.orgfrontiersin.orgiiarjournals.orgresearchgate.net. In some instances, fenbendazole sulfone has been observed to predominate in plasma following administration iiarjournals.orgresearchgate.netresearchgate.net. Its presence and concentration in biological fluids are therefore significant markers for assessing fenbendazole's disposition and metabolic fate avma.orgacs.org. Although some studies classify it as a "minor" or "inactive" metabolite compared to oxfendazole frontiersin.orgcaymanchem.commedchemexpress.com, its consistent detection in metabolic studies underscores its importance in fully characterizing the pharmacokinetic behavior of fenbendazole.

Table 1: Key Metabolites of Fenbendazole and Their Relative Significance

MetaboliteChemical Structure (General)Formation PathwayRelative Activity/PredominancePrimary Research Focus
Fenbendazole (Parent)Sulfide (B99878)Administered drugActive anthelminticPharmacokinetics, mechanism of action, formulation
Oxfendazole Sulfoxide (B87167)Oxidation of Fenbendazole (via FMO, CYP3A4, etc.) iiarjournals.orgPrimary active metabolite iiarjournals.orgresearchgate.netresearchgate.net; Anthelmintic activityPharmacokinetics, efficacy, metabolism to sulfone
Fenbendazole Sulfone SulfoneFurther oxidation of Oxfendazole acs.orgfrontiersin.orgiiarjournals.orgcaymanchem.comGenerally considered less active or inactive acs.orgfrontiersin.org; Can predominate in plasma iiarjournals.orgresearchgate.netresearchgate.netDetection, quantification, metabolic pathways, residue analysis
p-Hydroxyfenbendazole HydroxylatedOxidation of phenyl ring acs.orgActivity not as widely specified as oxfendazoleIdentification as a metabolite, analytical detection

Note: Relative activity and predominance can vary between species and studies.

Overview of Research Trajectories for Fenbendazole Sulfone

Research concerning fenbendazole sulfone has primarily focused on several key areas:

Metabolic Pathway Elucidation: Studies aim to fully map the biotransformation of fenbendazole, identifying the enzymes involved (e.g., cytochrome P450 family, flavin-monooxygenases) and the sequential steps leading to the formation of fenbendazole sulfone nih.govnih.govfrontiersin.orgiiarjournals.orgtandfonline.com. This includes comparative studies across different species to understand variations in metabolic rates taylorandfrancis.comnih.govmerckvetmanual.com.

Analytical Method Development and Validation: A significant research trajectory involves developing and validating sensitive analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the accurate detection and quantification of fenbendazole sulfone in various biological matrices like plasma, milk, and liver tissue avma.orgacs.orgresearchgate.netgoogle.com.sg. These methods are crucial for pharmacokinetic studies and residue analysis avma.orgacs.orgresearchgate.net.

Pharmacokinetic Profiling: Research investigates the absorption, distribution, metabolism, and excretion (ADME) of fenbendazole, with a specific focus on the pharmacokinetic profiles of its metabolites, including fenbendazole sulfone. This helps in understanding how the drug and its metabolites behave in the body over time msdvetmanual.comtaylorandfrancis.comavma.orgfenben.proiiarjournals.orgnih.gov.

Residue Depletion Studies: In the context of food-producing animals, research has examined the rate at which fenbendazole sulfone residues are cleared from tissues, such as liver, to establish appropriate withdrawal times researchgate.net.

Table 2: Analytical Detection Parameters for Fenbendazole Sulfone in Biological Matrices

MatrixAnalytical TechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
MilkLiquid ChromatographyLOD: 2–5 ng/mL acs.org
PlasmaLC-MS/MSLOQ: 0.01 µg/mL avma.org
LiverLC/MS-MSQuantitation range: 2.5–30 ng/mL (for Fenbendazole) researchgate.net

Note: The table reflects reported values for fenbendazole sulfone or related analytes where specified. The liver residue study focused on quantitation range for the parent drug, but implies analysis of metabolites.

These research trajectories collectively contribute to a deeper understanding of fenbendazole's metabolic fate and its implications in both veterinary and potential human applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O4S B194157 Oxfendazole sulfone CAS No. 54029-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFDGCOOJPIAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968870
Record name Oxfendazole sulfone
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Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54029-20-8
Record name Oxfendazole sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxfendazole sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenbendazole sulfone
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Record name OXFENDAZOLE SULFONE
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Biochemical Pathways and Formation of Fenbendazole Sulfone

Hepatic Biotransformation Mechanisms

The liver is the primary site for the metabolism of fenbendazole (B1672488), where it undergoes biotransformation through a series of enzymatic reactions. These processes are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. The key enzymes involved in this hepatic metabolism belong to the flavin-monooxygenase (FMO) and cytochrome P450 (CYP) superfamilies.

Role of Flavin-Monooxygenase (FMO) Enzymes

Flavin-containing monooxygenase (FMO) enzymes play a significant role in the initial S-oxidation of fenbendazole. iiarjournals.orgnih.gov This enzymatic reaction is a crucial first step in the metabolic cascade that ultimately leads to the formation of fenbendazole sulfone. The FMO system is responsible for the conversion of the fenbendazole sulfide (B99878) bond to a sulfoxide (B87167), a critical intermediate in this pathway. iiarjournals.orgnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

Alongside FMOs, the cytochrome P450 (CYP) family of enzymes, particularly the CYP3A4 isozyme, is also heavily involved in the metabolism of fenbendazole. iiarjournals.orgnih.gov These enzymes contribute to the S-oxidation of fenbendazole to its sulfoxide metabolite. iiarjournals.orgnih.gov While CYP3A4 is a principal contributor to this initial oxidative step, other CYP isozymes, such as CYP2J2 and CYP2C19, are involved in alternative metabolic pathways, like the hydroxylation of fenbendazole. iiarjournals.org The subsequent oxidation of the sulfoxide intermediate to the sulfone is also thought to be primarily mediated by the CYP-dependent metabolism.

Oxidative Pathway from Fenbendazole to Fenbendazole Sulfoxide (Oxfendazole) to Fenbendazole Sulfone

The formation of fenbendazole sulfone follows a well-defined two-step oxidative pathway. nih.govfao.org

Step 1: Oxidation to Fenbendazole Sulfoxide (Oxfendazole): The parent compound, fenbendazole, is first metabolized via S-oxidation to form fenbendazole sulfoxide, which is also known as oxfendazole (B1322). nih.gov This initial conversion is primarily catalyzed by both FMO and CYP3A4 enzymes in the liver. iiarjournals.org

Step 2: Oxidation to Fenbendazole Sulfone: The intermediate metabolite, oxfendazole, undergoes further oxidation. This second oxidative step converts the sulfoxide to a sulfone, resulting in the formation of fenbendazole sulfone. nih.gov This final product is a more polar and readily excretable compound.

This sequential oxidation is a common metabolic route for benzimidazole (B57391) anthelmintics and is essential for their detoxification and elimination from the body.

Pre-systemic and Systemic Metabolic Processes

The conversion of fenbendazole to fenbendazole sulfone occurs through both pre-systemic and systemic metabolism. iiarjournals.orgnih.govresearchgate.net Pre-systemic metabolism, also known as first-pass metabolism, takes place in the liver and gut wall after oral administration and before the drug reaches systemic circulation. A significant portion of fenbendazole is converted to its metabolites, including fenbendazole sulfone, during this initial pass. iiarjournals.orgresearchgate.net

Systemic metabolism occurs as the drug circulates throughout the body and repeatedly passes through the liver and other metabolic tissues. Both pre-systemic and systemic processes are critical in the formation of fenbendazole sulfone from its precursor, oxfendazole. nih.gov Interestingly, oxfendazole can also be reduced back to fenbendazole through systemic metabolism, creating a metabolic loop that can influence the persistence of the parent drug in the body. iiarjournals.org

Interspecies Metabolic Variations and Predominance Patterns

The rate and extent of fenbendazole metabolism to fenbendazole sulfone can vary significantly between different animal species. These variations are attributed to differences in the expression and activity of metabolic enzymes like FMOs and CYPs.

Galliformes (e.g., Chicken, Turkey)

In the order Galliformes, notable differences in fenbendazole metabolism have been observed between chickens and turkeys. Hepatic metabolism studies have shown that while both species produce fenbendazole sulfone, the rate of formation is markedly different. nih.gov

Table 1: Comparative Rate of Fenbendazole Metabolism in Galliformes

SpeciesOverall Rate of Fenbendazole MetabolismProduction of Fenbendazole Sulfone
ChickenHighest among avian species studiedSubstantially higher
TurkeyLower than chickenSubstantially lower

Data sourced from comparative in vitro studies of hepatic fractions. nih.govresearchgate.net

This difference in metabolic rate and the resulting predominance of fenbendazole sulfone can have implications for the pharmacokinetic profile and residue depletion times of fenbendazole in these poultry species. In turkeys, fenbendazole residues, with fenbendazole sulfone being a key marker, have been found to deplete very slowly from the liver. researchgate.net

Equine Metabolism

In horses, fenbendazole is metabolized in the liver, primarily by the cytochrome P-450 enzyme system. noahcompendium.co.uk The major oxidative metabolite is fenbendazole sulfoxide (oxfendazole), which is then further metabolized to fenbendazole sulfone. noahcompendium.co.uk Following the administration of fenbendazole or its sulfoxide metabolite, fenbendazole sulfone is the predominant metabolite found in plasma. nih.govresearchgate.netmadbarn.com

Research indicates that the maximum plasma concentration (Cmax) and the area under the plasma curve (AUC) for fenbendazole sulfone are significantly larger after administration of fenbendazole sulfoxide compared to the administration of fenbendazole itself. nih.govherts.ac.uk While fenbendazole and its metabolites are distributed throughout the body, the highest concentrations are typically found in the liver. noahcompendium.co.uk The parent drug and its metabolites are generally detectable in plasma for up to 48 hours after a single administration. noahcompendium.co.uk

Metabolite Predominance in Equine Plasma
Administered CompoundPredominant Metabolite in PlasmaKey Finding
Fenbendazole (FBZ)Fenbendazole SulfoneSulfone metabolite predominates in plasma after FBZ administration. nih.govresearchgate.net
Fenbendazole Sulphoxide (FBZSO)Fenbendazole SulfoneCmax and AUC for the sulfone metabolite are larger following FBZSO administration compared to FBZ. nih.gov

Ruminants (e.g., Cattle, Sheep, Goats)

The metabolic pathway of fenbendazole in ruminants such as cattle, sheep, and goats is similar to that in other species, involving hepatic oxidation. inchem.org The rumen, however, plays a significant role, acting as a reservoir that slowly releases the drug, which can influence absorption and metabolism rates. amazonaws.comeuropa.eu In vitro studies using liver preparations from cattle, sheep, and goats have demonstrated that all these species produce fenbendazole sulfoxide (oxfendazole) and subsequently fenbendazole sulfone, although the rates of formation vary. fao.org

In Vitro Fenbendazole Metabolism Rate in Ruminant Liver Microsomes
SpeciesOxfendazole Formation Rate (nmol/mg protein/min)Fenbendazole Sulfone Formation Rate (nmol/mg protein/min)
CattleData not specifiedData not specified, but formation confirmed. fao.org
SheepData not specifiedData not specified, but formation confirmed. fao.org
GoatsData not specifiedData not specified, but formation confirmed. fao.org

Note: While studies confirm the formation of these metabolites, specific comparative rate data was not available in the cited sources.

Other Laboratory Species (e.g., Rat, Rabbit, Catfish)

The metabolism of fenbendazole has been investigated in various laboratory animals, revealing a generally consistent pathway of oxidation to sulfoxide and sulfone metabolites. inchem.org

Rat: In rats, fenbendazole is metabolized to oxfendazole and fenbendazole sulfone, which are detectable in plasma. inchem.orgratguide.com The elimination half-life from blood is approximately 6 hours. inchem.org The primary route of excretion is via the feces. inchem.orgratguide.com

Rabbit: Rabbits also metabolize fenbendazole into fenbendazole sulfoxide and fenbendazole sulfone as the major plasma metabolites. capes.gov.br The metabolic pathway is similar to that in other species, with urinary excretion being more significant in rabbits compared to rats, dogs, or sheep. inchem.org

Catfish: Studies in channel catfish show that fenbendazole is metabolized to oxfendazole, fenbendazole sulfone, and a hydroxy metabolite. nih.gov Following oral administration, the sulfone metabolite was detected specifically in the urine and bowel contents. nih.gov A comparative in vitro study of hepatic fractions found that while catfish liver preparations could produce various metabolites, the formation of fenbendazole sulfone was practically nonexistent under the tested conditions, contrasting with the in vivo findings. nih.gov

Fenbendazole Sulfone Detection in Laboratory Species
SpeciesMatrix/Tissue Where Sulfone is DetectedReference
RatPlasma, Urine (traces) inchem.orgratguide.com
RabbitPlasma, Urine (traces) inchem.orgcapes.gov.br
CatfishUrine, Bowel Contents (in vivo) nih.gov

Xenobiotic Biotransformation in Non-Animal Systems (e.g., Plants)

Fenbendazole can be taken up from the environment by plants and undergo biotransformation. Studies on the model plant Arabidopsis thaliana and the ribwort plantain (Plantago lanceolata) have shown that these plants can metabolize fenbendazole extensively. nih.govnih.gov

The primary biotransformation pathways identified in plants include S-oxidation, hydroxylation, and glycosylation. nih.govnih.gov Specifically, fenbendazole is oxidized to form fenbendazole sulfoxide (oxfendazole) and subsequently fenbendazole sulfone. nih.gov In Arabidopsis thaliana, twelve different fenbendazole metabolites were identified in the roots and leaves, confirming S-oxidation as a main metabolic route. nih.gov This indicates that plants possess the enzymatic systems, likely including cytochromes P450, capable of metabolizing this xenobiotic compound in a manner analogous to animal systems. nih.gov

Pharmacokinetic and Dispositional Research of Fenbendazole Sulfone

Plasma Concentration Profiles and Distribution Dynamics

Following the administration of fenbendazole (B1672488), fenbendazole sulfone is detected in plasma, often at higher concentrations than the parent drug, and it can persist for extended periods. Studies in pigs indicate that while the parent drug might be present for up to 24 hours, metabolites, including fenbendazole sulfone, dominate plasma residues and can remain detectable for longer durations researchgate.netavma.org. In some animal models, fenbendazole sulfone has been observed to be still present in plasma after 7 days (168 hours) post-administration, highlighting its slower elimination compared to other metabolites fao.org.

Table 1: Plasma Pharmacokinetics of Fenbendazole Sulfone (or Total Metabolites)

Species/ModelParameterValueUnitsReferenceNotes
PigsCmax (Metabolites: FBZ-SO + FBZ-SO₂)0.116 ± 0.029µg·ml⁻¹ researchgate.netPeak plasma concentration of metabolites (includes sulfone)
PigsTmax (Metabolites: FBZ-SO + FBZ-SO₂)8h researchgate.netTime to reach peak plasma concentration for metabolites
PigsTime to below LOQ (Metabolites)60h researchgate.netMetabolites (including sulfone) declined below detection limit
PigsCmax (Total metabolites)0.133µg·ml⁻¹ researchgate.netPeak plasma concentration of sum of parent compound and metabolites (includes sulfone)
PigsTmax (Total metabolites)17.0h researchgate.netTime to reach peak plasma concentration for sum of metabolites
BullsTime of detection (Oxfendazole sulfone)> 168h fao.orgLow concentrations of oxfendazole (B1322) sulfone (fenbendazole sulfone) still present after 7 days in some animals

Note: Data often refers to "metabolites" or "total residues" which include fenbendazole sulfone alongside other metabolites like oxfendazole.

Tissue Distribution and Residue Depletion Studies

Following fenbendazole administration, fenbendazole sulfone is distributed into various tissues. Studies in turkeys have shown that FBZ-SO₂ concentrations are consistently higher in the liver and skin-adherent fat compared to kidney and muscle tissues nih.govcgfarad.ca. Residues in these tissues can persist for extended periods, with liver often showing the slowest depletion rate nih.govresearchgate.net.

Hepatic Tissue Clearance Kinetics (e.g., Avian Models)

In avian species, the clearance of fenbendazole sulfone from liver tissue has been investigated. In Northern bobwhite quail, fenbendazole sulfone was cleared from the liver within 9.38 hours, with concentrations never exceeding the maximum allowable concentration of 6 ppm nih.govresearchgate.netoup.com. Studies in pheasants indicate a terminal elimination half-life for FBZ-SO₂ in the liver of approximately 14.4 hours after a 7-day treatment period frontiersin.orgfrontiersin.org. In turkeys, fenbendazole sulfone concentrations in the liver remained above the limit of quantification (1 ppb) for up to 16 days post-treatment, with slow depletion suggesting a withdrawal interval of at least 39 days might be necessary for Canadian regulatory compliance nih.govresearchgate.net.

Table 2: Hepatic Tissue Clearance of Fenbendazole Sulfone in Avian Models

SpeciesTissueParameterValueUnitsReference
Northern BobwhiteLiverClearance Time9.38hours nih.govresearchgate.net
PheasantsLiverTerminal Elimination Half-life14.4hours frontiersin.orgfrontiersin.org
TurkeysLiverTime above LOQ (1 ppb)2-16 daysdays nih.govresearchgate.net
TurkeysLiverEstimated WDI (Canadian regulatory)≥ 39days nih.govresearchgate.net

Egg Residue Accumulation and Depletion

Information regarding fenbendazole sulfone accumulation and depletion in eggs is less direct, often inferred from studies on total fenbendazole residues or other metabolites. In the United States, the detection of any fenbendazole residues in eggs is considered a violation, as no tolerance has been established for laying hens osu.edu. However, in the United Kingdom, a zero-day egg withdrawal period is permitted when fenbendazole is administered at specific doses osu.edu. Studies on related compounds like albendazole (B1665689) show that metabolites can accumulate in eggs, with levels exceeding established limits for other benzimidazoles conicet.gov.ar. This suggests that fenbendazole sulfone, if formed and transferred to eggs, could also be subject to similar accumulation and depletion dynamics.

Milk Residue Kinetics

Fenbendazole sulfone, along with other metabolites, can be present in the milk of treated animals. In dairy cows, fenbendazole sulfone has been detected, reaching peak concentrations later than oxfendazole and remaining measurable for up to 72 hours post-treatment nih.gov. Studies in pigs indicate that while total residues in milk may be below detection limits by day 5, metabolites, including the sulfone, are dominant researchgate.net. In some analyses of bovine milk, fenbendazole sulfone was detected in a significant percentage of samples, with some exceeding established maximum residue limits (MRLs) bibliotekanauki.pl.

Table 3: Milk Residue Kinetics of Fenbendazole Sulfone

SpeciesParameterValueUnitsReferenceNotes
Dairy CowsPeak Concentration (FBZ-SO₂)0.17µg/mL nih.govPeak concentration of fenbendazole sulfone
Dairy CowsTime to Peak Concentration (FBZ-SO₂)36h nih.govTime to reach peak concentration for fenbendazole sulfone
Dairy CowsDetection Time (FBZ-SO₂)up to 72h nih.govFenbendazole sulfone was measured in milk up to 72 hours post-treatment
PigsTotal Residues (Metabolites)Below LOQ by 5days researchgate.netMetabolites (including sulfone) were below detection limit by day 5
BovinePercentage Positive Samples27.6%% bibliotekanauki.plPercentage of milk samples found positive for fenbendazole sulfone
BovineExceeding MRLs11.4%% bibliotekanauki.plPercentage of positive samples that exceeded established Maximum Residue Limits for fenbendazole.

Excretion Pathways and Metabolite Recovery (e.g., Feces, Urine)

Table 4: Excretion Pathways of Fenbendazole and Metabolites

Species/ModelRoutePercentage of Dose ExcretedNotesReference
CattleFeces36%Recovered in feces after oral administration. iiarjournals.org
CattleUrineNoneNo fenbendazole recovered in urine after oral administration. iiarjournals.org
Sheep/RabbitsUrine10-20%Excretion occurred in urine, with 50-75% of urinary extract as p-OH metabolite. inchem.org
Sheep/RabbitsFecesRemainderThe remainder of the dose was excreted in feces. inchem.org
CattleFeces~77%Recovered in feces after oral administration. fao.org
CattleUrine~14%Recovered in urine after oral administration. fao.org
CattleMilk0.3%Recovered in milk after oral administration. fao.org
Various SpeciesFecesMajorityThe largest component of the dose was eliminated in the feces by all species studied. inchem.org
Various SpeciesUrineTrace amountsSulfoxide (B87167) and sulfone metabolites appeared in plasma but were recovered in only trace amounts in urine. inchem.org

Compound Names:

Fenbendazole (FBZ)

Fenbendazole sulfone (FBZ-SO₂)

Oxfendazole (FBZ-SO, Fenbendazole sulfoxide)

p-hydroxyfenbendazole (FBZ-OH)

Fenbendazole amine (FBZ-NH₂)

In Vitro and in Vivo Biological Activity Investigations of Fenbendazole Sulfone

Evaluation of Direct Antimicrobial/Antiparasitic Activity

Investigations into the direct biological effects of fenbendazole (B1672488) sulfone have sought to determine if it retains the potent antimicrobial and antiparasitic characteristics of its parent compound.

Antifungal Efficacy Studies (e.g., Cryptococcus species)

The antifungal potential of fenbendazole sulfone has been assessed against pathogenic fungi. In a study examining its effects on Cryptococcus neoformans, a fungus responsible for serious infections, the sulfone derivative of fenbendazole was tested for its in vitro activity. The research concluded that fenbendazole sulfone exhibited no inhibitory potential against the growth of this fungal pathogen. nih.govbiorxiv.org

Comparative Activity with Parent Fenbendazole and Other Metabolites

When compared to its parent compound, fenbendazole sulfone shows a marked difference in biological activity. Fenbendazole itself is a potent inhibitor of various parasitic helminths and has demonstrated significant antifungal activity against multiple isolates of Cryptococcus neoformans and Cryptococcus gattii. nih.govresearchgate.net In contrast, the sulfone metabolite is largely inactive. nih.govbiorxiv.org This lack of activity is not unique to fenbendazole's metabolites; studies on the liver metabolites of other benzimidazoles, such as mebendazole (B1676124), flubendazole, and albendazole (B1665689), also found they did not manifest antifungal activity. biorxiv.org The primary antiparasitic activity of fenbendazole is attributed to the parent drug and its sulfoxide (B87167) metabolite, oxfendazole (B1322), rather than the sulfone form.

Table 1: Comparative In Vitro Antifungal Activity
CompoundTarget OrganismObserved ActivityReference
Fenbendazole (Parent Compound)Cryptococcus neoformansInhibitory nih.gov
Fenbendazole Sulfone (Metabolite)Cryptococcus neoformansNo Inhibitory Potential nih.govbiorxiv.org

Investigational Studies on Cellular and Molecular Targets

To understand the lack of direct antiparasitic activity, researchers have investigated the interaction of fenbendazole sulfone with key cellular components that are typically targeted by benzimidazole (B57391) drugs.

Microtubule Dynamics and Tubulin Binding Affinity

The primary mechanism of action for fenbendazole and other benzimidazoles is the disruption of microtubule formation by binding to the protein β-tubulin. nih.govnih.gov This action interferes with essential cellular processes in parasites, such as glucose uptake, leading to their death. researchgate.net

While direct studies on the tubulin binding affinity of fenbendazole sulfone are limited, research on the structurally similar metabolite, albendazole sulfone, provides valuable insight. In a study assessing the ability of various benzimidazoles to bind tubulin from the parasite Haemonchus contortus, albendazole sulfone was included in the analysis. nih.gov The ability of these compounds to inhibit the binding of radiolabeled mebendazole to tubulin was measured to determine their binding constants (IC50, Ka, and Bmax). nih.gov These binding constants generally correlated with the known anthelmintic potency of the compounds. nih.gov

Table 2: Tubulin Binding Affinity of Albendazole Sulfone (as a proxy for Fenbendazole Sulfone)
ParameterDescriptionRelevance
IC50Concentration of unlabeled drug required to inhibit 50% of labeled drug bindingMeasures competitive binding strength
KaApparent equilibrium association constantIndicates the affinity of the drug for the receptor
BmaxMaximum binding at infinite drug concentrationRepresents the total number of binding sites

Data derived from a study on various benzimidazoles, including albendazole sulfone, binding to Haemonchus contortus tubulin. nih.gov

Metabolic Enzyme Inhibition Profiles (e.g., Cytochrome P450)

Fenbendazole is metabolized in the liver by the cytochrome P450 (CYP450) family of enzymes. washington.eduresearchgate.net Specifically, enzymes like CYP2C19 and CYP2J2 are primarily responsible for the hydroxylation of fenbendazole. washington.edunih.gov Another metabolic pathway leads to the formation of fenbendazole sulfone. researchgate.net

While fenbendazole sulfone is a product of metabolism, it has also been investigated for its own effects on metabolic enzymes. It has been reported to exhibit inhibitory activity against 7-ethoxycoumarin (B196162) O-deethylase in rat liver, a reaction often used to measure the activity of certain CYP450 isozymes.

Toxicological Assessment and Safety Profiling in Preclinical Models

Understanding the toxicological profile of fenbendazole sulfone is important, as it is a key residue marker used to determine withdrawal periods for fenbendazole in food-producing animals. oup.com

Preclinical studies in avian models have provided specific data on the safety and clearance of this metabolite. A study in northern bobwhite quail (Colinus virginianus) examined the depletion rate of fenbendazole sulfone from the liver after the birds were fed fenbendazole at 110 ppm. nih.gov The results showed that the concentration of the sulfone metabolite never surpassed the maximum allowable concentration of 6 ppm and was cleared from the liver in approximately 9.38 hours. oup.comnih.gov A similar study in ring-necked pheasants determined the terminal elimination half-life of fenbendazole sulfone to be 14.4 hours in the liver. frontiersin.org These findings indicate a rapid clearance of the metabolite from avian tissues. nih.gov

The parent compound, fenbendazole, is known to have a very low degree of acute toxicity, with an LD50 in rats and mice greater than 10,000 mg/kg, underscoring the general safety of this class of compounds. merck.com

Table 3: Fenbendazole Sulfone Residue Depletion in Northern Bobwhite Quail Liver
ParameterFindingReference
Tolerance Level (FDA)6 ppm oup.com
Maximum Observed ConcentrationDid not exceed 6 ppm nih.gov
Clearance Time from Liver9.38 hours nih.gov

Embryotoxicity and Teratogenicity Studies

Studies on the parent compound, fenbendazole, have generally indicated a wide margin of safety and an absence of teratogenic side effects in domestic animals. semanticscholar.org One study assessing the behavioral teratogenic potential of fenbendazole in pregnant rats found no gross teratogenic effects. nih.gov However, specific research focusing solely on the embryotoxic and teratogenic potential of the isolated metabolite, fenbendazole sulfone, is not detailed in the available literature. The majority of reproductive and developmental toxicity studies have been conducted on the parent drug, fenbendazole.

General Systemic Toxicity Observations

Investigations into the general systemic toxicity of fenbendazole sulfone provide insights from both standardized toxicological data and in vivo animal studies.

A safety data sheet for fenbendazole sulfone outlines its hazard classifications based on the Globally Harmonized System (GHS). caymanchem.com These classifications indicate potential toxicity upon ingestion and skin contact. caymanchem.com

Hazard ClassificationHazard StatementSource
Acute Toxicity - Oral 4H302: Harmful if swallowed caymanchem.com
Skin Irritation 2H315: Causes skin irritation caymanchem.com
Sensitization - Skin 1H317: May cause an allergic skin reaction caymanchem.com

An in vivo study on northern bobwhite quail (Colinus virginianus) examined the clearance of fenbendazole sulfone from the liver after the birds were fed a diet containing fenbendazole. nih.gov The study found that the metabolite was cleared rapidly and did not accumulate to high levels, suggesting low systemic toxicity in this species under the tested conditions. nih.gov

ParameterFindingSpeciesSource
Maximum ConcentrationDid not exceed the maximum allowable concentration of 6 ppmNorthern Bobwhite Quail nih.gov
Clearance Time from Liver9.38 hoursNorthern Bobwhite Quail nih.gov

Absence or Lack of Direct Biological Activity in Specific Assays

Despite being a primary metabolite of fenbendazole, fenbendazole sulfone is generally considered to be biologically inactive or significantly less active than the parent compound and its sulfoxide metabolite, oxfendazole. iiarjournals.orgasm.org Research indicates that oxfendazole is the primary metabolite responsible for the biological effects of fenbendazole. iiarjournals.org

Specific laboratory assays have demonstrated this lack of direct activity. For instance, in an in vitro study investigating the antifungal properties of fenbendazole and its derivatives, fenbendazole sulfone showed no inhibitory potential against the fungus Cryptococcus neoformans. asm.org

Assay TypeOrganism/TargetResultSource
General Biological ActivityNot specifiedConsidered the less active metabolite compared to oxfendazole. iiarjournals.org iiarjournals.org
In Vitro Antifungal AssayCryptococcus neoformansShowed no inhibitory potential. asm.org asm.org

Analytical Methodologies for Fenbendazole Sulfone Detection and Quantification

Chromatographic Techniques for Metabolite Separation

Chromatographic methods are essential for separating fenbendazole (B1672488) sulfone from its parent compound, other metabolites, and matrix components, enabling accurate quantification.

LC-MS/MS is recognized as a gold standard for precise quantification of drug residues and metabolites, offering high sensitivity and selectivity fenben.prosciex.com. This technique is particularly valuable for detecting trace levels of fenbendazole sulfone in complex biological and environmental matrices.

Methods employing LC-MS/MS for fenbendazole and its metabolites, including fenbendazole sulfone, have been developed for various matrices such as plasma, milk, and animal tissues nih.govscispace.comubbcluj.roresearchgate.netoup.com. These methods often involve gradient elution on reversed-phase columns, such as C18, with mobile phases typically consisting of acetonitrile (B52724) and aqueous buffers, often with formic acid ubbcluj.ronih.gov. Detection is performed using multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring specific precursor and product ion transitions ubbcluj.ronih.gov. For instance, a study reported an LC-MS/MS method for fenbendazole sulfone in bobwhite liver with a quantitation range of 2.5–30 ng/mL nih.govscispace.com. Another study detailed an LC-MS method for fenbendazole and its metabolites in sheep and human plasma, achieving a lower limit of quantification (LLOQ) of 5 ng/mL for fenbendazole and validating the method for accuracy and precision ubbcluj.ro.

HPLC, often coupled with UV detection, is a widely used technique for the analysis of fenbendazole sulfone, particularly in food safety and residue analysis nih.govrsc.orgacs.orgacs.orgjfda-online.comresearchgate.netepa.gov. These methods typically utilize reversed-phase C18 columns and UV detection at wavelengths around 290 nm or 292 nm, where fenbendazole and its metabolites exhibit significant absorbance nih.govrsc.orgacs.org.

Table 1: Summary of HPLC Method Performance for Fenbendazole Sulfone

MatrixDetection Limit (Fenbendazole Sulfone)Mean Recovery (%)Reference
Trout Muscle/Skin3.8 µg/kg81–92% nih.govrsc.org
Milk2–5 ng/mL82–91% acs.orgacs.org
Livestock Products0.010–0.020 ppm (traditional method)72.3–108.7% jfda-online.comepa.gov
0.025–0.050 ppm (MSPD method)80.2–109.6% jfda-online.comepa.gov

Sample Preparation and Matrix Effects in Biological and Environmental Samples

Effective sample preparation is critical for isolating fenbendazole sulfone from complex matrices and removing interfering substances, thereby improving analytical sensitivity and accuracy. Common matrices include biological samples like animal tissues, milk, and plasma, as well as environmental samples such as water.

Biological Samples:

Solid-Phase Extraction (SPE): SPE, particularly using C18 or C18/CN cartridges, is frequently employed for cleanup and concentration of fenbendazole sulfone from biological fluids and tissues nih.govrsc.orgacs.orgacs.orggoogle.com.

Liquid-Liquid Extraction (LLE): LLE is another common technique, often involving organic solvents like dichloromethane (B109758) to extract analytes from aqueous or semi-aqueous sample matrices researchgate.netnih.govacs.orgacs.org.

Matrix Solid-Phase Dispersion (MSPD): MSPD offers a streamlined approach by blending the sample with a sorbent material (e.g., C18) and packing it into a column for elution, minimizing sample preparation time and potential analyte loss jfda-online.comepa.govgoogle.comresearchgate.net.

Protein Precipitation (PP): In plasma analysis, protein precipitation is a simple and rapid sample preparation step prior to chromatographic analysis ubbcluj.ronih.gov.

Matrix effects, which can influence ionization efficiency in mass spectrometry or cause baseline noise in HPLC, are a consideration. Studies have reported on evaluating matrix effects in milk and plasma, with some LC-MS/MS methods demonstrating minimal matrix effects in certain food matrices sciex.comnih.govresearchgate.net.

Environmental Samples: For water samples, extraction techniques such as liquid-liquid extraction and solid-phase extraction are utilized to concentrate fenbendazole and its metabolites before analysis fenben.pro.

Method Validation Parameters (e.g., Sensitivity, Specificity, Accuracy)

Rigorous validation of analytical methods ensures their reliability and suitability for intended purposes. Key parameters include sensitivity (limit of detection/quantification), specificity, accuracy, precision, and linearity.

Sensitivity:

HPLC: Detection limits for fenbendazole sulfone using HPLC-UV have been reported in the range of 3.8 µg/kg in trout tissues nih.govrsc.org and 2–5 ng/mL in milk acs.orgacs.org. Other studies report limits of detection and quantification in parts per million (ppm) for fenbendazole residues epa.govinnovareacademics.in.

LC-MS/MS: This technique generally offers lower detection limits. For example, quantitation ranges in the ng/mL level have been reported for fenbendazole and its metabolites, with LLOQs as low as 5 ng/mL nih.govscispace.comubbcluj.ro.

Specificity and Selectivity: Methods are designed to differentiate fenbendazole sulfone from other compounds, including the parent drug, other metabolites, and endogenous matrix components ubbcluj.roacs.orgiajps.comresearchgate.net. Peak purity analysis and assessment in the presence of potential interferents are crucial for demonstrating specificity.

Accuracy and Recovery: Recovery studies are performed by spiking blank samples with known amounts of fenbendazole sulfone. Reported recoveries for HPLC methods typically range from 70% to over 100% depending on the matrix and method nih.govrsc.orgacs.orgacs.orgjfda-online.comepa.gov. LC-MS/MS methods also demonstrate high recoveries, often exceeding 90% nih.govscispace.comnih.gov. Accuracy is further assessed through bias calculations, which are generally within acceptable limits (e.g., <12.7% bias) ubbcluj.ro.

Precision: Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, typically expressed as relative standard deviation (RSD). Values for HPLC methods are often reported as <2% RSD for accuracy and precision studies nih.govrsc.orgiajps.com, or coefficients of variation below 4.47% (intra-day) and 7.89% (inter-day) epa.gov. LC-MS/MS methods also demonstrate good precision, with reported RSD values generally below 15% ubbcluj.ronih.gov.

Linearity: Analytical methods must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves for fenbendazole sulfone and related compounds typically show good linearity, with correlation coefficients (r or R²) often exceeding 0.99 ubbcluj.roacs.orgacs.orginnovareacademics.iniajps.comijrpc.com.

Stability: The stability of the analyte in samples and standard solutions under various storage and analytical conditions is also a critical validation parameter ubbcluj.roiajps.com.

Compound List

Fenbendazole sulfone

Fenbendazole

Fenbendazole sulfoxide (B87167)

Oxfendazole (B1322)

Oxfendazole sulfone

p-Hydroxyfenbendazole

Febantel

Albendazole (B1665689)

Albendazole sulfoxide

Albendazole sulfone

Thiabendazole

Mebendazole (B1676124)

Pyrantel

Praziquantel

Tilmicosin

Trimethoprim

Sodium picosulfate

Acetamiprid

Prochloraz

Ecotoxicological Impact on Non-Target Organisms

The ecotoxicological effects of fenbendazole and its metabolites, including fenbendazole sulfone, on various non-target organisms have been investigated. These studies aim to understand the potential risks posed by these compounds when they enter environmental compartments such as water bodies and soil.

Aquatic Invertebrates and Fish

Fenbendazole and its metabolites, including fenbendazole sulfone, are known to exhibit toxicity towards aquatic organisms. Studies have indicated that these compounds can affect aquatic invertebrates and fish, even at low concentrations, by disrupting growth, behavior, and reproductive processes.

Research has shown that Daphnia magna (water flea) is particularly sensitive to fenbendazole. Reported EC50 values for Daphnia magna exposed to fenbendazole range from 0.0088 mg/L to 19 µg/L (0.019 mg/L) for acute toxicity, and chronic toxicity (NOEC) values can be as low as 0.00113 mg/L msd.comnih.govmerck.com. These low concentrations suggest a significant potential for adverse effects on aquatic invertebrate populations.

While direct ecotoxicity data specifically for fenbendazole sulfone on aquatic organisms is less abundant in the provided search results, studies on fenbendazole and its metabolites collectively highlight concerns. For instance, a European study detected this compound (another name for fenbendazole sulfone) residues in eggs, indicating its presence as a metabolite beyondpesticides.org. A risk assessment for fenbendazole noted that the predicted no-effect concentration (PNEC) for fish was derived using a prolonged toxicity test due to fenbendazole's low water solubility and potential latent toxicity regulations.gov. Fenbendazole itself is described as "very toxic to aquatic life with long lasting effects" merck.com.

Table 1: Ecotoxicity of Fenbendazole and its Metabolites on Aquatic Organisms

OrganismEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magnaEC500.008848 h msd.commerck.com
Daphnia magnaEC501948 h nih.gov
Daphnia magnaEC501248 h nih.gov
Daphnia magnaNOEC0.0011321 Days msd.commerck.com
Rainbow trout (O. mykiss)LC50> 10096 h msd.com
Bluegill sunfish (L. macrochirus)LC500.00921 d msd.commerck.com
Green algae (P. subcapitata)NOEC10072 h msd.com
Japanese medaka (O. latipes)NOEC>= 79100 d merck.com
Daphnia magnaNOEC9.69 d merck.com
Daphnia magnaNOEC1.921 d merck.com

Note: EC50 (Effective Concentration 50%) is the concentration of a substance that causes an effect in 50% of the test organisms. LC50 (Lethal Concentration 50%) is the concentration of a substance that causes death in 50% of the test organisms. NOEC (No Observed Effect Concentration) is the highest concentration of a substance at which no significant adverse effect is observed.

Soil Organisms (e.g., Fungi)

The impact of fenbendazole on soil organisms, particularly fungi, has also been noted. While fenbendazole may have a lesser impact on soil invertebrates compared to some other parasiticides, it is recognized for having a fungicidal effect beyondpesticides.orgbeyondpesticides.org. This fungicidal property suggests a potential disruption of soil fungal communities, which play vital roles in nutrient cycling and ecosystem health.

One study indicated that fenbendazole could demonstrate oxidative damage to plants under stress beyondpesticides.org. Furthermore, research on other anthelmintics (AHs) has shown dose-dependent shifts in the diversity of bacteria, fungi, and protists in response to their application, with albendazole (another benzimidazole) showing consistent effects on microbial abundance and diversity, including a reduction in total fungi uth.gr. While specific studies detailing the impact of fenbendazole sulfone on soil fungi are limited in the provided results, the known fungicidal activity of the parent compound suggests a potential for similar or related effects from its metabolites.

Table 2: Impact of Fenbendazole on Soil Microorganisms

Organism/GroupEndpoint/EffectConcentrationDurationNotesReference
Soil FungiFungicidal effectNot specifiedNot specifiedRecognized impact beyondpesticides.orgbeyondpesticides.org
Soil Microbiota (general)Reduced abundance and diversityDose-dependentNot specifiedObserved with other anthelmintics (e.g., Albendazole) uth.gr
Soil FungiReduced abundanceDose-dependentNot specifiedObserved with Albendazole uth.gr

Compound List

Fenbendazole sulfone (also referred to as this compound)

Fenbendazole

Oxfendazole

Albendazole

Flubendazole

Ivermectin

Moxidectin

Febantel

this compound

The provided search results offer insights into the ecotoxicological profile of fenbendazole and its metabolites. While direct studies on fenbendazole sulfone's impact on soil organisms are scarce, its fungicidal properties and the known effects of related compounds on aquatic life and soil microbiota highlight the importance of further research to fully understand its environmental implications.Fenbendazole Sulfone: Ecotoxicological Impact on Non-Target Organisms

Fenbendazole sulfone, a significant metabolite of the broad-spectrum anthelmintic fenbendazole, is increasingly recognized for its presence and potential impact within environmental ecosystems. As fenbendazole is widely used in veterinary medicine, its excretion and subsequent environmental distribution can lead to the presence of its metabolites, including fenbendazole sulfone, in soil and aquatic environments. Understanding the ecotoxicological profile of fenbendazole sulfone is crucial for comprehensive environmental risk assessments, particularly concerning its effects on non-target organisms.

Environmental Fate and Ecotoxicological Research of Fenbendazole Sulfone

Ecotoxicological Impact on Non-Target Organisms

The environmental fate and ecotoxicological effects of fenbendazole (B1672488) and its metabolites are subjects of ongoing research. Studies indicate that these compounds can persist in the environment and exert adverse effects on various non-target organisms, including those in aquatic and terrestrial ecosystems.

Aquatic Invertebrates and Fish

Fenbendazole and its primary metabolites, such as oxfendazole (B1322) and fenbendazole sulfone, have demonstrated toxicity to aquatic life. Research has identified Daphnia magna (water flea) as a particularly sensitive aquatic invertebrate, with reported acute toxicity (EC50) values for fenbendazole ranging from 0.0088 mg/L to 19 µg/L (0.019 mg/L) and chronic toxicity (NOEC) values as low as 0.00113 mg/L msd.comnih.govmerck.com. These findings suggest that even low environmental concentrations of fenbendazole can significantly impact aquatic invertebrate populations.

Studies also indicate toxicity to fish, with fenbendazole showing LC50 values for Bluegill sunfish (Lepomis macrochirus) as low as 0.009 mg/L msd.commerck.com. Rainbow trout (Oncorhynchus mykiss) have also been assessed, with LC50 values greater than 100 mg/L for acute exposure and NOEC values of 1.000 mg/L for chronic exposure msd.com. Fenbendazole is characterized as "very toxic to aquatic life with long lasting effects" merck.com. While direct ecotoxicity data specifically for fenbendazole sulfone on aquatic organisms is less extensively detailed in the provided search results, its presence as a metabolite of a compound known to be toxic to aquatic life warrants concern beyondpesticides.orgregulations.gov. Risk assessments have considered the potential for latent toxicity in fish due to fenbendazole's low water solubility regulations.gov.

Table 1: Ecotoxicity of Fenbendazole and its Metabolites on Aquatic Organisms

OrganismEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magnaEC500.008848 h msd.commerck.com
Daphnia magnaEC501948 h nih.gov
Daphnia magnaEC501248 h nih.gov
Daphnia magnaNOEC0.0011321 Days msd.commerck.com
Rainbow trout (O. mykiss)LC50> 10096 h msd.com
Bluegill sunfish (L. macrochirus)LC500.00921 d msd.commerck.com
Green algae (P. subcapitata)NOEC10072 h msd.com
Japanese medaka (O. latipes)NOEC>= 79100 d merck.com
Daphnia magnaNOEC9.69 d merck.com
Daphnia magnaNOEC1.921 d merck.com

Note: EC50 (Effective Concentration 50%) is the concentration of a substance that causes an effect in 50% of the test organisms. LC50 (Lethal Concentration 50%) is the concentration of a substance that causes death in 50% of the test organisms. NOEC (No Observed Effect Concentration) is the highest concentration of a substance at which no significant adverse effect is observed.

Soil Organisms (e.g., Fungi)

Research indicates that fenbendazole possesses fungicidal properties, suggesting a potential impact on soil fungal communities beyondpesticides.orgbeyondpesticides.org. While fenbendazole may have a less pronounced effect on soil invertebrates compared to some other parasiticides, its fungicidal activity is a notable ecotoxicological concern. Studies on other anthelmintics (AHs) have demonstrated dose-dependent alterations in the abundance and diversity of soil microbial groups, including bacteria, fungi, and protists. For instance, albendazole (B1665689), another benzimidazole (B57391), has been shown to reduce the abundance of total fungi uth.gr.

Although specific studies detailing the direct impact of fenbendazole sulfone on soil fungi are not extensively elaborated in the provided search results, the known fungicidal nature of the parent compound implies a potential for similar or related effects from its metabolites on soil ecosystems. The broader impact of anthelmintics on soil microbial communities, which are critical for nutrient cycling and soil health, underscores the need for further investigation into the specific effects of fenbendazole sulfone.

Table 2: Impact of Fenbendazole on Soil Microorganisms

Organism/GroupEndpoint/EffectConcentrationDurationNotesReference
Soil FungiFungicidal effectNot specifiedNot specifiedRecognized impact beyondpesticides.orgbeyondpesticides.org
Soil MicrobiotaAltered abundance and diversityDose-dependentNot specifiedObserved with other anthelmintics (e.g., Albendazole) uth.gr
Soil FungiReduced abundanceDose-dependentNot specifiedObserved with Albendazole uth.gr

Compound List

Fenbendazole sulfone (also referred to as oxfendazole sulfone)

Fenbendazole

Oxfendazole

Albendazole

Flubendazole

Ivermectin

Moxidectin

Febantel

this compound

Comparative Studies and Structure Activity Relationships of Fenbendazole Sulfone

Comparison with Fenbendazole (B1672488) (Parent Compound) and Oxfendazole (B1322) (Sulfoxide Metabolite)

Fenbendazole (FBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic that functions by binding to parasite β-tubulin, disrupting microtubule polymerization and thus cellular functions essential for parasite survival fenben.pronih.gov. Fenbendazole is metabolized in the body to oxfendazole (fenbendazole sulfoxide) and subsequently to fenbendazole sulfone (fenbendazole sulfone) iiarjournals.orgtargetmol.com. Oxfendazole is often considered the primary active metabolite responsible for the anthelmintic efficacy of fenbendazole iiarjournals.orgresearchgate.netresearchgate.net. Fenbendazole sulfone, however, is generally considered a minor metabolite and has been described as having significantly less activity or being anthelmintically inactive compared to its parent compound and sulfoxide (B87167) metabolite merckvetmanual.comnih.gov.

The pharmacokinetic profiles of fenbendazole, oxfendazole, and fenbendazole sulfone differ significantly. Fenbendazole undergoes extensive hepatic metabolism, primarily to oxfendazole (sulfoxide) and then to fenbendazole sulfone (sulfone) iiarjournals.orgtargetmol.com. In many species, including pigs and sheep, oxfendazole is the predominant metabolite detected in plasma, often accounting for a larger portion of the total area under the curve (AUC) compared to fenbendazole or fenbendazole sulfone drugbank.comavma.org. Fenbendazole sulfone is typically found in plasma in trace amounts or as a minor metabolite targetmol.cominchem.org.

For example, in sheep, mean peak plasma concentrations of fenbendazole, oxfendazole, and fenbendazole sulfone after oral administration of fenbendazole were 0.15, 0.29, and 0.17 µg/mL, respectively, occurring at different time points drugbank.com. Oxfendazole generally exhibits higher plasma concentrations and persists longer than fenbendazole psu.edu. While fenbendazole sulfone is a metabolite, its own elimination rate constant is comparable to that of fenbendazole, suggesting formation rate-limited elimination for both nih.gov.

Benzimidazoles, including fenbendazole and oxfendazole, exert their primary anthelmintic effect by binding to β-tubulin, thereby inhibiting microtubule polymerization fenben.proontosight.ai. This binding is crucial for disrupting essential cellular processes in parasites fenben.proontosight.ai. Oxfendazole has shown a higher potency for inhibiting helminthic microtubule formation compared to mammalian tubulin, suggesting a degree of selectivity nih.gov. While fenbendazole and oxfendazole are known to target tubulin, specific detailed studies on the differential enzyme inhibition capabilities of fenbendazole sulfone are less prevalent in the literature. However, given its classification as a less active metabolite, it is inferred that its affinity for β-tubulin or its ability to disrupt microtubule dynamics is significantly reduced compared to oxfendazole and fenbendazole merckvetmanual.comnih.gov.

Structure-Activity Relationship (SAR) Investigations of Benzimidazole Sulfone Moiety

Structure-activity relationship (SAR) studies of benzimidazole derivatives aim to correlate specific structural features with biological activity. For the benzimidazole sulfone moiety, SAR investigations have primarily focused on understanding how modifications to the benzimidazole core and the sulfone group influence activity, particularly in the context of anticancer and anti-inflammatory agents mdpi.comnih.govresearchgate.netresearchgate.netacs.org.

Research on benzimidazole-sulfonyl hybrids has indicated that the sulfone fragment can be crucial for high activity, with specific substitutions on the benzimidazole ring (e.g., trifluoromethyl at C-6, fluorine on the phenyl ring) also being critical nih.gov. Studies exploring benzimidazole derivatives for anti-inflammatory properties have shown that the presence of an ethyl sulfone moiety can be necessary for high activity mdpi.com.

Conclusion and Future Research Directions

Current Understanding of Fenbendazole (B1672488) Sulfone's Role in vivo and in vitro

Fenbendazole sulfone (FBZ-SO2) is recognized as a minor metabolite of fenbendazole, a widely used benzimidazole (B57391) anthelmintic. While fenbendazole and its primary active metabolite, oxfendazole (B1322), have been the focus of extensive research, fenbendazole sulfone's specific biological roles and activities remain less elucidated. Current literature indicates that fenbendazole sulfone predominates in plasma following fenbendazole administration in some species iiarjournals.orgiiarjournals.orgresearchgate.netnih.govacs.org. However, studies suggest that oxfendazole is generally considered the primary metabolite responsible for fenbendazole's biological activity, including its antiparasitic and potential anticancer effects iiarjournals.orgiiarjournals.orgresearchgate.net.

Research into fenbendazole has revealed several mechanisms of action relevant to its biological role, such as microtubule depolymerization and disruption of glucose metabolism, leading to cancer cell starvation and apoptosis iiarjournals.orgiiarjournals.orgnih.govnih.govresearchgate.net. Fenbendazole has demonstrated in vitro cytotoxicity and in vivo tumor growth inhibition in various cancer cell lines and animal models iiarjournals.orgiiarjournals.orgresearchgate.netnih.govnih.gov. While fenbendazole sulfone is a metabolite, its direct contribution to these observed effects is not as clearly defined as that of oxfendazole. Some studies suggest fenbendazole sulfone has reduced antiparasitic effects compared to oxfendazole fenben.pro.

Pharmacokinetic studies have identified fenbendazole sulfone as a detectable metabolite in various biological matrices, including plasma, milk, liver, and muscle tissue, across different animal species iiarjournals.orgnih.govacs.orgmedchemexpress.comfrontiersin.orgnih.govnih.govnih.govnih.govresearchgate.netplos.org. For instance, in pigs, fenbendazole sulfone was detected in plasma following oral administration, alongside fenbendazole and oxfendazole nih.gov. In pheasants, fenbendazole sulfone was identified in liver and muscle samples, with estimated elimination half-lives contributing to withdrawal interval calculations frontiersin.org. Similarly, in trout, fenbendazole sulfone was detected in muscle and skin tissues shortly after administration nih.gov. Analytical methods, such as HPLC and ELISA, have been developed to detect and quantify fenbendazole and its metabolites, including fenbendazole sulfone, in various matrices nih.govnih.goviaea.org.

While the primary focus has been on fenbendazole and oxfendazole, the presence and persistence of fenbendazole sulfone in biological systems warrant further investigation to fully understand its potential impact.

Table 1: Detection of Fenbendazole Sulfone in Biological Matrices

Biological MatrixSpecies/ModelDetection MethodKey Findings Related to FBZ-SO2Source
PlasmaPigsHPLCDetected, accounted for 4.5% of total AUC after oral administration nih.gov
PlasmaRatsHPLCDetected iiarjournals.orgiiarjournals.orgresearchgate.net
PlasmaDogsHPLCDetected plos.org
MilkDairy CattleELISA, HPLCDetected, levels varied, peaked at 24-36h acs.orgnih.gov
MilkSheepHPLCDetected researchgate.net
LiverPheasantsHPLC-UVDetected, mean terminal elimination half-life of 14.5h frontiersin.org
MuscleTroutHPLCDetected nih.gov
TissueRodentsHPLCDetected nih.gov

Identification of Knowledge Gaps in Fenbendazole Sulfone Research

Despite the established presence of fenbendazole sulfone as a metabolite of fenbendazole, significant knowledge gaps persist regarding its specific biological activities, pharmacokinetic behavior, and toxicological profile.

Specific Biological Activity: While oxfendazole is largely considered the primary active metabolite, the precise biological activities, if any, of fenbendazole sulfone itself remain largely uncharacterized. Its potential role in antiparasitic action, cellular signaling, or other physiological processes is not well-defined.

Pharmacokinetic Variability: While detected across species, detailed pharmacokinetic data for fenbendazole sulfone, including its absorption, distribution, metabolism (further transformations), and excretion (ADME) profiles, are limited and may exhibit species-specific variations. Understanding its half-life and tissue distribution is crucial for assessing its persistence and potential impact.

Ecotoxicological Impact: The environmental fate and ecotoxicological effects of fenbendazole sulfone are not extensively studied. Given that fenbendazole can have harmful effects on aquatic animals usda.gov, the environmental risk posed by its sulfone metabolite requires thorough assessment.

Analytical Challenges: While analytical methods exist for detecting fenbendazole and its metabolites, the development of highly sensitive and specific techniques for trace detection of fenbendazole sulfone in complex matrices, particularly for environmental monitoring or detailed biological studies, could be improved.

Interaction with Other Metabolites: The interplay and combined effects of fenbendazole, oxfendazole, and fenbendazole sulfone within biological systems are not fully understood.

Proposed Avenues for Advanced Investigation

Addressing the identified knowledge gaps necessitates targeted research initiatives to comprehensively understand fenbendazole sulfone.

Elucidation of Potential Undiscovered Biological Activities

Future research should focus on systematically evaluating the intrinsic biological activities of isolated fenbendazole sulfone. This could involve in vitro screening across various cell lines, including cancer cells, microbial pathogens, and parasitic organisms, to identify any direct cytotoxic, antiproliferative, or antimicrobial effects. Further investigation into its potential to interact with cellular targets, such as tubulin or metabolic enzymes, distinct from those modulated by oxfendazole, is warranted. Exploring its potential as a modulator of cellular pathways, similar to the observed effects of fenbendazole on glycolysis and apoptosis, would be valuable.

Comprehensive Ecotoxicological Risk Assessment

A thorough ecotoxicological evaluation of fenbendazole sulfone is essential. This should include assessing its toxicity to a range of aquatic and terrestrial organisms, such as algae, daphnia, fish, and soil invertebrates, under both acute and chronic exposure conditions. Studies on its environmental persistence, degradation pathways, and potential for bioaccumulation in food chains are also critical. Understanding its environmental fate will help in developing strategies to mitigate potential ecological risks associated with its presence in the environment.

Development of Novel Analytical Techniques for Trace Detection

The development of highly sensitive, specific, and robust analytical methods for the trace detection of fenbendazole sulfone is crucial. This includes optimizing existing techniques like HPLC-MS/MS or developing new approaches for its quantification in complex biological samples (e.g., plasma, tissues, excreta) and environmental matrices (e.g., water, soil, sediment). Such advancements will facilitate more accurate pharmacokinetic studies, residue analysis, and environmental monitoring, providing reliable data for risk assessment and regulatory purposes.

Q & A

Q. How is fenbendazole sulfone identified and quantified in biological samples, and what analytical methods are recommended?

Fenbendazole sulfone is typically quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . This method provides a linear range of 5–1000 ng/g with high reproducibility (R > 0.99) and accuracy. Validation parameters include calibration curves, recovery rates (80–120%), and inter-day precision (<15% RSD). Sample preparation involves solvent extraction (e.g., acetonitrile) followed by solid-phase cleanup to minimize matrix interference .

Q. What are the primary metabolic pathways leading to fenbendazole sulfone formation?

Fenbendazole is metabolized via flavin-monooxygenase (FMO) and CYP3A4 enzymes to form oxfendazole (sulfoxide), which is further oxidized to fenbendazole sulfone. Systemic metabolism also involves CYP2J2 and CYP2C19 , producing hydroxyfenbendazole. Fenbendazole sulfone predominates in plasma but exhibits lower bioactivity compared to oxfendazole .

Q. What regulatory considerations exist for fenbendazole sulfone residues in food-producing animals?

The Maximum Residue Limit (MRL) for fenbendazole is defined as the sum of residues oxidizable to oxfendazole sulfone. For example, in liver tissue, the MRL is 500 µg/kg. Analytical protocols must distinguish fenbendazole sulfone from co-eluting metabolites (e.g., oxfendazole) to avoid cross-talk effects in LC-MS/MS, which can lead to overestimation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between fenbendazole sulfone’s pharmacokinetic predominance and its limited bioactivity?

Experimental designs should incorporate metabolite-specific activity assays to differentiate fenbendazole sulfone’s role from oxfendazole. For instance, in vitro models using liver microsomes can quantify metabolic conversion rates, while in vivo studies should measure tissue-specific metabolite ratios. Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical to link plasma concentrations to efficacy .

Q. What methodological strategies address variability in recovery rates during fenbendazole sulfone extraction from complex matrices?

Optimize extraction protocols by adjusting pH (e.g., pH 7–9 for stability), solvent polarity (e.g., ethyl acetate for lipid-rich tissues), and cleanup steps (e.g., C18 SPE cartridges). Internal standards like fenbendazole-D3 improve accuracy by correcting for matrix effects. Method validation should include spike-and-recovery tests across multiple matrices (muscle, liver, plasma) .

Q. How can conflicting data on fenbendazole sulfone’s in vitro versus in vivo antiparasitic efficacy be resolved?

Contradictions often arise from differences in metabolic activation across models. In vitro systems lacking metabolic enzymes may underestimate sulfone’s role, whereas in vivo studies reflect systemic oxidation. Use genetically modified cell lines (e.g., CYP3A4-overexpressing) or co-administer enzyme inhibitors (e.g., ketoconazole) to isolate metabolic contributions .

Q. What experimental designs are recommended to assess fenbendazole sulfone’s role in combination therapies?

Employ fractional inhibitory concentration (FIC) indices to evaluate synergy with other anthelmintics (e.g., ivermectin). Dose-response matrices should include fixed sulfone:partner drug ratios. In vivo studies must account for drug-drug interactions affecting metabolism (e.g., CYP450 modulation) and residue profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.